molecular formula C14H14F3N3O2 B2459955 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1797260-48-0

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2459955
CAS No.: 1797260-48-0
M. Wt: 313.28
InChI Key: LOQTXUWWJPIMBN-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a pyrazole core, adorned with a cyclopropyl and trifluoromethyl group, linked to a furan-2-carboxamide chain. This structural complexity lends the molecule a unique set of properties, making it an object of interest in various fields such as medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide generally follows multi-step synthetic procedures. Initial steps often involve the formation of the pyrazole ring through cyclization reactions involving diketones or enones. The introduction of the cyclopropyl and trifluoromethyl groups typically requires specialized reagents and conditions, such as cyclopropylboronic acid for cyclopropylation and trifluoromethylation reagents like Ruppert-Prakash reagent (CF3SiMe3). Final steps include coupling the pyrazole derivative with a furan-2-carboxylic acid derivative under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial-scale production of this compound may involve streamlined synthetic routes, optimized for cost, yield, and safety. Catalytic processes and high-throughput techniques are commonly employed to minimize resource usage and environmental impact. Solvent selection and recycling, as well as precise control of reaction parameters, are critical for the large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: Under oxidative conditions, the pyrazole ring and cyclopropyl group may be susceptible to cleavage or transformation, forming various oxidized products.

  • Reduction: The compound can be reduced under hydrogenation conditions to alter the pyrazole or furan moieties.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: KMnO4, CrO3, and peracids.

  • Reduction Reagents: H2 with Pd/C, LiAlH4.

  • Substitution Conditions: Friedel-Crafts conditions, nucleophiles like NaOEt.

Major Products

The major products from these reactions typically retain the core pyrazole-furan structure but feature various modifications that expand their chemical utility and application scope.

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

  • Biology: Investigated for its biological activity, particularly as an enzyme inhibitor or receptor modulator.

  • Medicine: Explored for potential therapeutic applications in treating diseases due to its unique interactions with biological targets.

  • Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The biological activity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is mediated through its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into the active sites of these targets, altering their function. Pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid processes.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide stands out due to its unique trifluoromethyl group and cyclopropyl moiety. These functional groups impart distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Similar Compounds

  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

These analogs share the core structure but vary in their substituents, leading to differences in their reactivity and application.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and broad range of reactions make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)12-8-10(9-3-4-9)20(19-12)6-5-18-13(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQTXUWWJPIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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